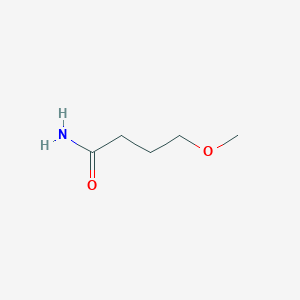

4-Methoxybutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXBWJFUCWOLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289625-93-0 | |

| Record name | 4-methoxybutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 4 Methoxybutanamide

Conventional Chemical Synthesis Pathways to 4-Methoxybutanamide

Conventional synthesis strategies typically involve functional group transformations that are well-established in organic chemistry.

Amidation reactions, which form amide bonds, are fundamental in organic synthesis. Generally, esters can be converted to amides through reactions with ammonia (B1221849) or amines. These reactions often require catalysts or specific conditions to drive the equilibrium towards amide formation, as direct reaction between esters and amines can be slow or inefficient vander-lingen.nlmdpi.comgoogle.com. While general methods for ester amidation are well-documented, specific literature detailing the direct amidation of a 4-methoxybutanoic acid ester to yield this compound was not prominently found in the reviewed sources.

However, related conventional approaches include the direct amidation of carboxylic acids. For instance, 4-methoxybutanoic acid has been reported as a precursor, which can be converted to this compound googleapis.com. Additionally, general methods for the synthesis of primary amides from alcohols and ammonia via dehydrogenative pathways have been noted, with this compound being cited as a product with an 85% yield in such contexts rsc.org.

Multi-step organic transformations are crucial for constructing more complex molecules from simpler starting materials. These sequences involve a series of reactions, each designed to modify or build upon the molecular structure. While the principles of multi-step synthesis are widely applied in organic chemistry for creating diverse compounds studyrocket.co.uklibretexts.orgnumberanalytics.comlibretexts.org, specific, detailed multi-step synthetic routes tailored exclusively for this compound were not extensively detailed in the provided literature. The primary reported synthesis appears to be a more direct transformation rather than an elaborate multi-step sequence.

Advanced and Novel Synthetic Approaches to this compound

Recent advancements in synthetic chemistry have introduced more efficient and potentially greener methodologies, including photocatalytic approaches.

A notable advanced synthetic approach involves the use of photocatalysis. Research has demonstrated the synthesis of this compound using a photocatalytic reactor. This method typically involves the reaction of methoxyacetic acid with acrylamide (B121943) in the presence of a semiconductor photocatalyst, such as titanium dioxide (TiO2) or platinized titanium dioxide (Pt-TiO2), under UV irradiation slideplayer.comresearchgate.net.

The reaction is carried out in a suitable solvent, commonly acetonitrile (B52724) (MeCN). The development of specialized photocatalytic reactors, such as stirred tank reactors or propeller fluidised reactors, is essential for optimizing light distribution and catalyst dispersion, thereby facilitating efficient synthesis and potential scale-up slideplayer.comresearchgate.net.

Optimization of reaction conditions is critical for maximizing the yield and efficiency of any synthetic process. For the photocatalytic synthesis of this compound, specific parameters have been investigated:

Reactants: Methoxyacetic acid and acrylamide are used as precursors slideplayer.com.

Catalyst: Titanium dioxide (TiO2) or platinized titanium dioxide (Pt-TiO2) serves as the photocatalyst slideplayer.comresearchgate.net.

Solvent: Acetonitrile (MeCN) is employed as the reaction medium slideplayer.com.

Irradiation: UV light is used to activate the photocatalyst slideplayer.comresearchgate.net.

Reaction Time: Studies have reported reaction times of approximately 24 to 43 hours slideplayer.comresearchgate.net.

One reported experimental setup involved reacting methoxyacetic acid (7.5 mmol) and acrylamide (1.5 mmol) with TiO2 (180 mg) in acetonitrile (180 mL) for 43 hours, yielding this compound in 54% yield slideplayer.com. Variations using Pt-TiO2 catalyst have also been reported with reaction times of 24 hours researchgate.net.

Table 1: Optimized Conditions for Photocatalytic Synthesis of this compound

| Parameter | Details | Yield | Time | Reference(s) |

| Reactants | Methoxyacetic acid, Acrylamide | slideplayer.com | ||

| Catalyst | TiO2 or Pt-TiO2 | slideplayer.com, researchgate.net | ||

| Solvent | Acetonitrile (MeCN) | slideplayer.com | ||

| Reaction Type | Photocatalytic Synthesis | slideplayer.com, researchgate.net | ||

| Irradiation | UV Light | slideplayer.com, researchgate.net | ||

| Example Conditions | Methoxyacetic acid (7.5 mmol), Acrylamide (1.5 mmol), TiO2 (180 mg) in MeCN (180 mL) | 54% | 43 hours | slideplayer.com |

| Example Conditions | Using Pt-TiO2 catalyst | 24 hours | researchgate.net |

Stereochemical Control in this compound Synthesis

Stereochemical control refers to the synthesis of specific stereoisomers (enantiomers or diastereomers) of a molecule. This compound, with the chemical structure CH3-O-CH2-CH2-CH2-CONH2, does not possess any chiral centers. A chiral center is a carbon atom bonded to four different groups. In this compound, no carbon atom meets this criterion. Therefore, stereochemical control is not a relevant consideration for the synthesis of this compound itself. While some related compounds or derivatives, such as 2-amino-4-methoxybutanamide (B13281212) or 3-methoxybutyric acid amide, may involve stereochemistry core.ac.ukvulcanchem.com, the synthesis of this compound does not require methods for enantioselective or diastereoselective control.

Compound List:

this compound

Asymmetric Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs, such as the example (R)-N-benzyl 2-amino-4-methoxybutanamide, necessitates approaches that introduce or preserve stereochemical integrity. Research has explored the synthesis of such functionalized amino acid derivatives. For example, the synthesis of (R)-N-benzyl 2-amino-4-methoxybutanamide has been attempted as part of broader studies on primary amino acid derivatives with potential neurological applications core.ac.uk. These syntheses often involve multi-step sequences where stereochemistry is controlled at specific stages, for instance, through the use of chiral starting materials or stereoselective bond formations.

While direct asymmetric synthesis of this compound itself is not applicable due to its achiral nature, the principles of asymmetric synthesis are applied to its chiral derivatives. This can involve:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials, which already possess the desired stereochemistry.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Asymmetric Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) to induce enantioselectivity in reactions, such as asymmetric hydrogenation or C-N bond formation.

For instance, research into the asymmetric synthesis of chiral amides often employs methods like carbene insertion into amide N-H bonds, catalyzed by rhodium and chiral squaramide co-catalysts, achieving high yields and excellent enantioselectivity nih.gov. Similarly, NiH-catalyzed enantioselective hydroamidation of alkenyl amides has been developed for producing enantioenriched vicinal diamines and β-amino amides rsc.org. These general methodologies highlight the strategies applicable to creating chiral amide structures, which could be adapted for analogs of this compound.

Diastereoselective and Enantioselective Methodologies

Diastereoselective and enantioselective methodologies are critical for synthesizing chiral molecules with precise stereochemical configurations. These techniques aim to control the formation of new stereocenters, either relative to existing ones (diastereoselective) or to produce a specific enantiomer (enantioselective).

Diastereoselective Synthesis: This approach focuses on controlling the relative stereochemistry between two or more stereocenters. For example, the diastereoselective synthesis of pentasubstituted gamma-butyrolactones has been achieved through a double Reformatsky reaction, establishing three contiguous stereocenters with remarkable diastereoselectivity nih.gov. In the context of amide synthesis, diastereoselective approaches might involve reactions where a chiral substrate directs the stereochemical outcome, or where a chiral auxiliary dictates the formation of specific diastereomers. Studies on the diastereoselective synthesis of piperidine (B6355638) derivatives, for instance, utilize Prins cyclizations to control the formation of multiple stereocenters bham.ac.uk.

Enantioselective Synthesis: This refers to methods that preferentially form one enantiomer over the other. Transition-metal-catalyzed asymmetric hydrogenation is a prime example, where chiral catalysts facilitate the hydrogenation of prochiral substrates, yielding enantiomerically enriched products diva-portal.org. For amides and related structures, enantioselective synthesis can be achieved through various catalytic systems. For instance, Mo-catalyzed asymmetric ring-closing metathesis has been used for the enantioselective synthesis of cyclic amides and amines organic-chemistry.org. The development of chiral catalysts for C-N bond formation or modifications of existing chiral centers are also key strategies.

While specific literature detailing the enantioselective synthesis of (R)-N-benzyl 2-amino-4-methoxybutanamide was not directly found in the initial search, the general methodologies for creating chiral amino acid derivatives and amides are well-established. These include asymmetric catalysis, chiral auxiliaries, and enzymatic methods, all of which are employed to achieve high levels of stereocontrol in complex organic synthesis.

Chemical Reactivity, Transformation, and Mechanistic Studies of 4 Methoxybutanamide

Reaction Mechanisms Involving the Amide Functionality of 4-Methoxybutanamide

The amide group is the most reactive site in the this compound molecule. Its reactivity is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, as well as the potential for protonation and deprotonation under acidic or basic conditions, respectively.

The hydrolysis of this compound involves the cleavage of the carbon-nitrogen bond, yielding 4-methoxybutanoic acid and ammonia (B1221849). This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of ammonia to yield the carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion, the hydroxide acts as a nucleophile and directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the amide ion (NH2-), a very strong base. A subsequent acid-base reaction between the carboxylic acid and the amide ion results in the carboxylate salt and ammonia.

A comparative overview of these two mechanisms is presented in the table below.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Acid (e.g., H₃O⁺) | Base (e.g., OH⁻) |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ |

| Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate |

| Leaving Group | Ammonia (NH₃) | Amide ion (NH₂⁻) |

| Products | 4-Methoxybutanoic acid, Ammonium ion | 4-Methoxybutanoate salt, Ammonia |

The nitrogen atom of the amide in this compound, while less nucleophilic than that of an amine due to resonance delocalization, can still undergo alkylation and acylation reactions under specific conditions.

N-Alkylation: This reaction involves the substitution of one of the N-H protons with an alkyl group. It typically requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion. This anion can then react with an alkyl halide in a nucleophilic substitution reaction. The use of catalytic amounts of alkyl halides in the presence of an alcohol can also achieve selective N-alkylation. rsc.org

N-Acylation: The introduction of an acyl group onto the nitrogen atom forms an imide. This transformation is generally more challenging for primary amides like this compound and often requires harsh reaction conditions or the use of highly reactive acylating agents.

Transformations at the Methoxy (B1213986) Group of this compound

The methoxy group (-OCH₃) is an ether functionality. The primary reaction involving this group is ether cleavage, which typically requires strong acidic conditions. Protonation of the ether oxygen by a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) is the initial step. This is followed by a nucleophilic attack by the corresponding halide ion on the adjacent carbon atom, leading to the cleavage of the C-O bond. In the case of this compound, this would result in the formation of 4-hydroxybutanamide (B1328909) and a methyl halide.

Reactivity of the Butyl Chain of this compound

The butyl chain in this compound is a saturated alkyl chain and is generally the least reactive part of the molecule under typical laboratory conditions. It is largely inert to attack by acids, bases, and common nucleophiles or electrophiles. However, under high-energy conditions, such as in the presence of free radicals or at high temperatures, the C-H bonds of the butyl chain can undergo reactions like halogenation or oxidation. High-temperature gas-phase studies on butyl radical isomers show complex reaction pathways, including dissociation and isomerization. rsc.org

Role of this compound in Complex Organic Reactions (e.g., related to Beckmann rearrangement products)

This compound can be conceptualized as a potential product of a Beckmann rearrangement. The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. organicreactions.org Specifically, the oxime derived from 4-methoxy-1-phenylbutan-1-one, upon treatment with an acid catalyst (like sulfuric acid or polyphosphoric acid), could theoretically rearrange to form N-phenyl-4-methoxybutanamide. wikipedia.orgorganic-chemistry.org The reaction proceeds via protonation of the oxime's hydroxyl group, followed by a migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgmasterorganicchemistry.com This rearrangement forms a nitrilium ion, which is then attacked by water to yield the final amide product after tautomerization. masterorganicchemistry.comyoutube.com

The table below outlines the key steps in the formation of an amide via the Beckmann rearrangement.

| Step | Description |

| 1. Oxime Formation | A ketone reacts with hydroxylamine (B1172632) to form an oxime. |

| 2. Acid Catalysis | The oxime's hydroxyl group is protonated by an acid. |

| 3. Rearrangement | The alkyl group anti to the leaving group migrates to the nitrogen, displacing water. |

| 4. Nitrilium Ion Formation | A stable nitrilium ion intermediate is formed. |

| 5. Hydration | Water attacks the electrophilic carbon of the nitrilium ion. |

| 6. Tautomerization | A final proton transfer results in the stable amide product. |

Theoretical Mechanistic Investigations of this compound Reactions

While specific theoretical studies on this compound may be limited, computational chemistry provides powerful tools to investigate the mechanisms of its reactions. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, calculate activation energies, and determine the structures of transition states. For instance, theoretical studies on related molecules, such as methoxyalkyl chlorides, have been used to understand the influence of the methoxy group on reaction kinetics in the gas phase. researchgate.net Similar computational approaches could be applied to model the hydrolysis of this compound, providing insights into the transition state geometries and the role of solvent molecules in the reaction mechanism.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methoxybutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 4-Methoxybutanamide is expected to reveal distinct signals corresponding to the different types of protons in the molecule. Based on its structure (CH₃-O-CH₂-CH₂-CH₂-CO-NH₂), the following signals are anticipated:

Methoxy (B1213986) Protons (CH₃-O-) : A singlet integrating for three protons, typically appearing in the range of δ 3.3–3.7 ppm, due to the deshielding effect of the adjacent oxygen atom.

Methylene (B1212753) Protons Adjacent to Ether Oxygen (-O-CH₂-) : A triplet integrating for two protons, expected in a similar region to the methoxy protons (δ 3.3–3.7 ppm), due to coupling with the adjacent methylene group.

Aliphatic Methylene Protons (-CH₂-CH₂-CH₂-) : Two sets of methylene groups are present. The protons on the carbons adjacent to the methoxy-bearing methylene and the carbonyl group are expected to appear as multiplets, typically in the δ 1.5–2.0 ppm range, due to coupling with their neighboring protons.

Amide Protons (-NH₂) : A broad singlet integrating for two protons, usually observed in the δ 6–8 ppm range, although this signal can be variable depending on solvent, concentration, and hydrogen bonding. In some cases, a single peak for the NH₂ group might be observed if the two protons are equivalent or exchange rapidly.

Table 4.1.1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (CH₃-O-) | 3.3–3.7 | s | 3H |

| Methylene (-O-CH₂-) | 3.3–3.7 | t | 2H |

| Methylene (-CH₂-) | 1.5–2.0 | m | 2H |

| Methylene (-CH₂-) | 1.5–2.0 | m | 2H |

| Amide (-NH₂) | 6.0–8.0 | s (broad) | 2H |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the following ¹³C chemical shifts are anticipated:

Methoxy Carbon (CH₃-O-) : Expected around δ 55–60 ppm.

Methylene Carbon Adjacent to Ether Oxygen (-O-CH₂-) : Typically observed in the δ 65–75 ppm range.

Aliphatic Methylene Carbons (-CH₂-CH₂-) : The two internal methylene carbons are expected to resonate in the δ 20–30 ppm range.

Carbonyl Carbon (-CO-) : The amide carbonyl carbon is usually found in the δ 170–180 ppm range.

Table 4.1.2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methoxy (CH₃-O-) | 55–60 |

| Methylene (-O-CH₂-) | 65–75 |

| Methylene (-CH₂-) | 20–30 |

| Methylene (-CH₂-) | 20–30 |

| Carbonyl (-CO-) | 170–180 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity between atoms, thereby confirming the proposed structure and resolving ambiguities that may arise from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment correlates ¹H nuclei that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity between the methoxy-bearing methylene protons and the adjacent aliphatic methylene protons, as well as the connectivity within the aliphatic chain oxinst.comnumberanalytics.comlibretexts.org.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates ¹H nuclei directly with their attached ¹³C nuclei (one-bond correlation). This technique is invaluable for assigning specific ¹H signals to their corresponding ¹³C signals, thus confirming which protons are attached to which carbons numberanalytics.comlibretexts.orgnih.gov.

These 2D NMR techniques, when applied, provide a robust framework for confirming the proposed structure of this compound by mapping out the complete ¹H-¹H and ¹H-¹³C connectivity within the molecule numberanalytics.comnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural identification. For this compound (C₅H₁₁NO₂), the calculated molecular weight is approximately 117.14 g/mol .

Molecular Ion Peak (M⁺) : Electron ionization (EI) or electrospray ionization (ESI) would typically yield a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight. For this compound, this would be observed around m/z 117 or 118, respectively savemyexams.comchemguide.co.uk.

Fragmentation Patterns : The molecule can fragment in various ways upon ionization. Common fragmentation pathways for ethers and amides include:

Alpha-cleavage : Cleavage of a bond adjacent to a heteroatom (oxygen or nitrogen). For the methoxy group, this could lead to the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Cleavage of C-C bonds : The aliphatic chain can undergo C-C bond cleavages, leading to smaller alkyl fragments. For instance, cleavage of the bond between the first and second methylene groups could yield fragments related to the methoxyethyl moiety.

Amide Fragmentation : Amides can undergo fragmentation related to the carbonyl group, such as the loss of NH₂ or CO, or through processes like the McLafferty rearrangement if a suitable gamma-hydrogen is available. However, for a simple primary amide like this compound, fragmentation may primarily involve cleavage of bonds adjacent to the carbonyl or within the alkyl chain.

Table 4.2: Expected Mass Spectrometry Data for this compound

| m/z Value (approx.) | Ion Type / Fragment Description |

| 117 | M⁺ (Molecular ion) |

| 118 | [M+H]⁺ (Protonated molecule, common in ESI) |

| 102 | [M-CH₃]⁺ (Loss of methyl radical from methoxy group) |

| 89 | [M-CH₂O]⁺ (Loss of formaldehyde (B43269) from methoxy group) |

| 74 | [CH₃OCH₂CH₂CH₂]⁺ (Cleavage of C-C bond next to carbonyl) |

| 59 | [CH₃OCH₂CH₂]⁺ (Further fragmentation of the chain) |

| 43 | [CH₂CH₂CO]⁺ (Fragment from the amide end) |

| 30 | [CH₂=NH₂]⁺ (Amide fragment) |

Note: Fragmentation patterns can vary significantly depending on the ionization method used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations specac.comlibretexts.orglibretexts.org. For this compound, characteristic absorption bands are expected for the amide and ether functionalities:

Amide Group (-CO-NH₂) :

C=O Stretch : A strong absorption band in the region of 1630–1690 cm⁻¹ is characteristic of the carbonyl group in primary amides specac.comlibretexts.org.

N-H Stretch : Primary amides exhibit two absorption bands in the region of 3100–3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the -NH₂ group. These bands are typically sharp and of medium intensity specac.comlibretexts.org.

N-H Bend : A bending vibration for the -NH₂ group is usually observed around 1550–1640 cm⁻¹.

Ether Group (CH₃-O-CH₂-) :

C-O Stretch : The stretching vibration of the C-O bond in ethers typically appears as a strong absorption in the 1050–1250 cm⁻¹ region specac.comspectroscopyonline.com. For an aliphatic ether like the methoxy group, the band is often found around 1100–1150 cm⁻¹.

C-H Stretches : Aliphatic C-H stretching vibrations are expected in the region of 2850–3000 cm⁻¹ libretexts.orgvscht.cz.

Table 4.3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| 3100–3500 | N-H Stretch (Amide) | Medium |

| 2850–3000 | C-H Stretch (Aliphatic) | Strong |

| 1630–1690 | C=O Stretch (Amide) | Strong |

| 1550–1640 | N-H Bend (Amide) | Medium |

| 1050–1250 | C-O Stretch (Ether) | Strong |

Advanced Spectroscopic Methods and Emerging Techniques for this compound Characterization

Beyond the fundamental spectroscopic techniques, advanced methods can provide even deeper insights into molecular structure and properties. While specific advanced techniques for this compound may not be widely reported in general literature, the principles of these methods are applicable for comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS) : HRMS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, thereby increasing confidence in structural assignments researchgate.net.

Two-Dimensional IR (2D-IR) Spectroscopy : This technique can offer more detailed information about vibrational coupling and anharmonicities, potentially resolving complex spectral regions and identifying subtle structural features mdpi.com.

Raman Spectroscopy : Complementary to IR spectroscopy, Raman spectroscopy probes molecular vibrations through inelastic scattering of light. It is particularly useful for identifying nonpolar bonds and symmetric vibrations, and can be used in conjunction with IR for complete vibrational characterization spectroscopyonline.commdpi.com.

Nuclear Overhauser Effect Spectroscopy (NOESY) : While primarily used for determining spatial proximity of protons in larger molecules, NOESY could, in principle, provide information about through-space correlations if the molecule were part of a specific supramolecular assembly or conformationally restricted environment.

The integration of these advanced spectroscopic techniques, often coupled with computational methods and chemometrics, allows for increasingly sophisticated analysis of molecular structures and their interactions, ensuring rigorous scientific understanding researchgate.netmdpi.comresearchgate.net.

Compound List:

this compound

Computational Chemistry and Theoretical Modeling of 4 Methoxybutanamide

Quantum Chemical Studies on the Electronic Structure of 4-Methoxybutanamide

Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, which dictates their chemical reactivity and physical properties. Various theoretical methods are employed to model these aspects, ranging from computationally less expensive approximations to highly accurate, albeit more demanding, approaches.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method that has proven effective for determining the ground-state properties of molecules, including this compound. DFT calculations typically involve solving the Kohn-Sham equations, which approximate the many-electron problem by considering the electron density northwestern.eduiaea.org. These calculations can accurately predict optimized molecular geometries, such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute electronic properties like atomic charges, molecular orbital energies (including HOMO and LUMO levels), and dipole moments, which are crucial for understanding molecular polarity and intermolecular interactions northwestern.eduru.nlmdpi.commdpi.comabinit.orgaps.org. The electron density distribution derived from DFT can also be visualized to understand bonding patterns and electron localization within the molecule.

Illustrative Data Table: Typical Ground State Properties from DFT Calculations

| Property | Calculated Value (Å or degrees or Debye) | Description |

| C-O bond length | ~1.42 | Length of the ether C-O bond. |

| C-N bond length | ~1.33 | Length of the amide C-N bond (often showing partial double bond character). |

| C=O bond length | ~1.23 | Length of the carbonyl C=O bond. |

| C-C bond lengths | ~1.52 | Lengths of aliphatic C-C bonds. |

| O-C-C bond angle | ~109.5 | Typical tetrahedral angle. |

| C-C-N bond angle | ~110 | Typical tetrahedral angle. |

| Dipole Moment | ~3.0 - 4.0 | Magnitude of the molecular dipole moment (Debye). |

| HOMO Energy | ~-8.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ~1.0 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

Note: The values presented in this table are illustrative and represent typical outputs from DFT calculations for a molecule with similar functional groups. Specific values for this compound would require dedicated computational studies.

Ab Initio and Composite Methods for High-Accuracy Calculations

For higher accuracy, particularly in energy calculations and the precise determination of electronic properties, ab initio methods and composite methods are employed. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (e.g., CCSD(T)), derive their results directly from fundamental physical principles without empirical parameters, although they can be computationally intensive ru.nlnorthwestern.eduwayne.eduaps.org. Composite methods, like the G2 or G3/G4 theories, combine results from several ab initio calculations with empirical corrections to achieve near-chemical accuracy for thermochemical properties and reaction energies wayne.edu. These methods can provide highly accurate geometries, vibrational frequencies, and reaction enthalpies, serving as benchmarks for DFT calculations or for studies requiring exceptional precision nih.gov.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The conformational analysis of a molecule like this compound involves identifying all possible stable spatial arrangements (conformers) that arise from rotation around its single bonds. This is achieved by systematically varying the dihedral angles of the molecule and calculating the potential energy for each conformation. The collection of these energies as a function of the dihedral angles constitutes the molecule's Potential Energy Surface (PES) libretexts.orgtaltech.eeq-chem.combigchem.eu.

For this compound, key rotatable bonds would include those in the butanamide chain (e.g., C1-C2, C2-C3, C3-C4) and the ether linkage (O-C4). Computational methods, often combined with molecular mechanics or quantum chemical calculations, are used to scan these torsional angles. The lowest energy points on the PES correspond to the most stable conformers. Understanding these conformers is vital, as they can influence the molecule's reactivity, spectroscopic properties, and interactions with other molecules. Barriers to rotation between conformers, also obtained from PES mapping, indicate the energy required for interconversion wayne.edulibretexts.orgtaltech.ee.

Illustrative Data Table: Representative Conformers and Dihedral Angles

| Conformer | Dihedral Angle (C2-C3-C4-O) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

| A | synperiplanar (0°) | synperiplanar (0°) | 0.0 | Most stable |

| B | synperiplanar (0°) | antiperiplanar (180°) | 1.5 | |

| C | anticlinal (±120°) | synperiplanar (0°) | 2.1 | |

| D | anticlinal (±120°) | antiperiplanar (180°) | 3.0 | Least stable |

Note: This table presents hypothetical conformers and their relative energies, illustrating the output of a conformational analysis. The actual stable conformers and their energy differences for this compound would be determined through specific computational scans.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, capturing their movements and interactions in a simulated environment, often at the atomic level mdpi.comresearchgate.netnih.govdovepress.comcore.ac.uknih.gov. For this compound, MD simulations can reveal how the molecule behaves in solution, its flexibility, and how it interacts with other molecules (e.g., solvent molecules, other this compound molecules, or biological targets).

These simulations are based on classical mechanics, where atoms are treated as spheres interacting via force fields that describe potential energies. By integrating Newton's equations of motion, MD can track the trajectories of atoms and molecules, allowing for the analysis of intermolecular forces, such as van der Waals forces, hydrogen bonding, and electrostatic interactions mdpi.comnih.govdovepress.comcore.ac.uk. Such simulations are crucial for understanding solvation effects, conformational changes induced by interactions, and the collective behavior of molecular systems.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters that can be experimentally measured, such as Infrared (IR) frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Visible (UV-Vis) absorption spectra mpg.dearxiv.org. For this compound, quantum chemical calculations can predict vibrational frequencies associated with its functional groups (e.g., C=O stretch, N-H stretch, C-O stretch). These predicted frequencies can be compared to experimental IR spectra to confirm the presence of these groups and validate the calculated molecular structure wayne.edu.

Similarly, NMR chemical shifts for hydrogen and carbon atoms can be calculated, providing detailed information about the electronic environment of each nucleus. These predictions are essential for elucidating molecular structure and confirming assignments from experimental NMR spectra arxiv.org. The accuracy of these predicted spectroscopic parameters is often assessed by comparing them with experimental data, allowing for the validation of the computational models used arxiv.org.

Illustrative Data Table: Predicted Spectroscopic Parameters

| Spectroscopic Parameter | Predicted Value (for this compound) | Experimental Value (if available) | Method Used (Example) |

| IR: C=O stretch | ~1650-1680 cm⁻¹ | ~1655 cm⁻¹ | DFT (B3LYP/6-31G) |

| IR: N-H stretch | ~3300-3400 cm⁻¹ | ~3350 cm⁻¹ | DFT (B3LYP/6-31G) |

| ¹H NMR: CH₃ (methoxy) | ~3.3 ppm | ~3.3 ppm | GIAO-DFT (B3LYP/6-31G) |

| ¹³C NMR: C=O | ~170-175 ppm | ~172 ppm | GIAO-DFT (B3LYP/6-31G) |

Note: The experimental values are hypothetical, and the predicted values are representative of what might be obtained from standard computational methods. Actual experimental data for this compound would be required for definitive validation.

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Computational chemistry is indispensable for understanding the mechanisms of chemical reactions, including those involving this compound. Reaction pathway modeling aims to map the minimum energy path (MEP) from reactants to products, often identifying critical points along this path, such as transition states and intermediates vasp.atresearchgate.netreadthedocs.ioopenmopac.netgithub.io.

Methods like the Nudged Elastic Band (NEB) or the Synchronous Transit-Guided Quasi-Newton (QST) methods are employed to locate transition states, which represent the highest energy point along the MEP vasp.atresearchgate.netgithub.io. Characterizing a transition state involves determining its geometry and confirming it has a single imaginary vibrational frequency, corresponding to the reaction coordinate. The activation energy (the energy difference between the transition state and the reactants) can then be calculated, providing crucial information about the reaction rate researchgate.netopenmopac.net. For instance, if this compound were to undergo hydrolysis or rearrangement, these methods would be used to elucidate the precise steps, intermediates, and energy barriers involved.

Illustrative Data Table: Hypothetical Reaction Pathway Data

| Reaction Step | Transition State Geometry (Key Bond Change) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Method Used (Example) |

| Hydrolysis of Amide | C=O bond elongation, H₂O approach | ~20-25 | DFT (B3LYP/6-31G) | QST3 |

| Ether Cleavage | C-O bond stretching | ~30-35 | DFT (B3LYP/6-31G) | NEB |

Note: This table provides hypothetical data for potential reaction pathways of this compound. Specific reaction mechanisms and their associated energies would need to be investigated through dedicated computational studies.

Compound List

this compound

Synthesis and Chemical Exploration of 4 Methoxybutanamide Derivatives and Analogs

Design Principles for Structural Modification and Functionalization of 4-Methoxybutanamide Derivatives

The design of this compound derivatives is guided by principles aimed at optimizing their physicochemical properties, biological efficacy, and synthetic accessibility. Structural modifications often target specific regions of the molecule to influence its interaction with biological targets or to improve its pharmacokinetic profile. For instance, the presence of the 4-methoxy group itself can be a key feature, as observed in studies where methoxy-substituted analogs showed higher potency compared to their unsubstituted counterparts chemrxiv.org.

Design strategies may involve:

SAR-driven modifications : Utilizing structure-activity relationship (SAR) studies to identify key functional groups or structural motifs that correlate with desired biological activity chemrxiv.orggoogleapis.combeilstein-journals.orgcas.orgaipla.orguni-duesseldorf.delibretexts.org. This involves systematically altering parts of the molecule and evaluating the impact on activity.

Pharmacophore modeling : Designing analogs based on established pharmacophore models to ensure essential interactions with target molecules are maintained or enhanced uni-duesseldorf.de.

Modulating physicochemical properties : Adjusting lipophilicity, solubility, and metabolic stability through the introduction of polar or non-polar groups, or by altering the core scaffold chemrxiv.org.

Simplification of complex structures : Developing simplified analogs of natural products or lead compounds that retain biological activity but are more amenable to synthesis uni-duesseldorf.de.

Synthetic Strategies for Diverse this compound Analogs

The synthesis of this compound derivatives encompasses a variety of chemical methodologies, enabling the creation of diverse structures with tailored properties. These strategies often leverage established organic synthesis techniques, with a focus on efficiency, selectivity, and the ability to introduce specific functionalities.

Incorporation of Heterocyclic Moieties onto the this compound Core

Heterocyclic moieties are frequently incorporated into organic molecules to enhance their biological activity and diversify their chemical space registech.comgoogle.comnih.govekb.eg. For this compound derivatives, this can involve attaching heterocyclic rings to the amide nitrogen, the alkyl chain, or as part of a larger substituent. Synthetic routes may employ coupling reactions, cyclization strategies, or condensation reactions to introduce these rings. For example, the synthesis of various heterocyclic compounds, such as pyrimidines and indoles, is well-documented and can be adapted for the functionalization of amide structures registech.comgoogle.comdndi.org. Research into heterocyclic compounds highlights their crucial role as pharmacophores, influencing potency and selectivity in drug discovery ekb.egresearchgate.netsciencescholar.us.

Chiral Derivatization and Enantiomeric Synthesis (e.g., for amino acid derivatives)

The synthesis of enantiomerically pure compounds is critical in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological profiles. For this compound derivatives, particularly those related to amino acids, chiral synthesis and derivatization are key areas of exploration.

Enantioselective Synthesis : Methods such as asymmetric catalysis, chiral auxiliaries, and enzymatic resolutions are employed to synthesize chiral centers within the this compound scaffold or its precursors beilstein-journals.orgresearchgate.netwustl.edumdpi.com. For instance, research has detailed the synthesis of specific chiral this compound derivatives, such as (R)-4-methoxybutanamide, using reagents like silver oxide (Ag₂O) and methyl iodide (CH₃I) in acetonitrile (B52724) (CH₃CN) googleapis.com. These methods allow for the controlled introduction of stereochemistry, crucial for developing compounds with specific biological interactions.

Chiral Derivatization : For analytical purposes or to facilitate separation, chiral derivatization reagents can be used to convert enantiomers into diastereomers, which can then be separated by chromatography or analyzed by NMR tcichemicals.comnih.govresearchgate.net.

Applications of 4 Methoxybutanamide As a Synthetic Building Block and Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The search results did not yield specific documented instances of 4-Methoxybutanamide being directly employed as a building block in the synthesis of complex organic molecules. While the broader methoxybutanamide structural motif has been observed in more complex chemical entities ontosight.ai, the specific compound this compound was not detailed as a precursor in these contexts within the retrieved information. Consequently, no specific research findings or data tables illustrating its use in this capacity can be presented.

Role as a Precursor for Nitrogen-Containing Heterocycles

Information regarding the specific role of this compound as a precursor for nitrogen-containing heterocycles was not found in the provided search results. One patent application mentioned the production of this compound in the context of heterocyclic synthesis googleapis.com, but the context suggested it was a product rather than a precursor. General discussions on the importance and synthesis of nitrogen heterocycles were available mdpi.comfrontiersin.org, but these did not specify any direct involvement of this compound. Therefore, detailed research findings or data tables for this application cannot be provided based on the current information.

Future Research Directions and Uncharted Territory in 4 Methoxybutanamide Chemistry

Development of Eco-Friendly and Sustainable Synthesis Protocols for 4-Methoxybutanamide

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. dst.gov.in Traditional methods for amide synthesis often rely on stoichiometric activating agents and harsh reaction conditions, which can generate significant chemical waste. ucl.ac.uk The development of eco-friendly protocols for the synthesis of this compound is a critical area for future research.

Promising sustainable approaches include biocatalysis, which utilizes enzymes like Candida antarctica lipase (B570770) B (CALB) in green solvents such as cyclopentyl methyl ether. nih.gov Enzymatic methods offer high selectivity and operate under mild conditions, significantly reducing the environmental footprint. nih.gov Another avenue is the use of heterogeneous photocatalysts, such as Covalent Organic Frameworks (COFs), which can facilitate amide synthesis from alcohols under red light irradiation, offering a recyclable and efficient catalytic system. dst.gov.in Additionally, solvent-free methods, for instance, using boric acid as a catalyst for the reaction of carboxylic acids with urea, present a simple and efficient alternative to conventional solvent-based syntheses. researchgate.net Electrosynthesis also represents a burgeoning field for sustainable amide formation, providing novel and greener routes to these important motifs. rsc.org

Table 1: Comparison of Synthetic Protocols for Amide Synthesis

| Method | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Traditional Synthesis | Use of stoichiometric activating agents (e.g., carbodiimides, HATU). | Well-established procedures. | ucl.ac.uk |

| Biocatalysis (e.g., CALB) | Enzymatic catalysis in green solvents. | High selectivity, mild reaction conditions, reduced waste. | nih.gov |

| Photocatalysis (e.g., COFs) | Use of light-activated heterogeneous catalysts. | Recyclable catalyst, high efficiency, use of milder conditions. | dst.gov.in |

| Solvent-Free Synthesis | Catalysis (e.g., boric acid) without a solvent medium. | Reduced solvent waste, simplified purification, high reaction rates. | researchgate.net |

| Electrosynthesis | Use of electricity to drive chemical reactions. | Avoids stoichiometric oxidants/reductants, potential for high atom economy. | rsc.org |

Future research should focus on adapting these green methodologies to the specific synthesis of this compound, optimizing reaction conditions, and evaluating the scalability and economic viability of these sustainable protocols.

Advanced Mechanistic Investigations at the Molecular Level

A thorough understanding of reaction mechanisms at the molecular level is fundamental to optimizing existing chemical processes and discovering new transformations. mit.edugbcramgarh.in For this compound, advanced mechanistic studies could provide invaluable insights into its formation and reactivity.

Techniques such as in-situ spectroscopic monitoring (e.g., FTIR, NMR) can track the concentrations of reactants, intermediates, and products in real-time, providing kinetic data. mckgroup.org Isotope labeling studies, where specific atoms in the reactants are replaced with their heavier isotopes, can help to elucidate bond-breaking and bond-forming steps. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mapping reaction pathways, calculating activation energies, and predicting the structures of transition states. mckgroup.orgacs.org These theoretical predictions, when combined with experimental data, can offer a comprehensive picture of the reaction mechanism.

Table 2: Advanced Techniques for Mechanistic Investigation

| Technique | Information Gained | Application to this compound Chemistry | References |

|---|---|---|---|

| In-situ Spectroscopy (FTIR, NMR) | Real-time concentration profiles of reaction species. | Determining reaction kinetics and identifying transient intermediates in the synthesis or transformation of this compound. | mckgroup.org |

| Isotope Labeling Studies | Elucidation of bond cleavage and formation pathways. | Tracing the fate of atoms from reactants to products to confirm reaction mechanisms. | mit.edu |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, and activation energies. | Modeling reaction pathways for the synthesis and functionalization of this compound to guide experimental design. | mckgroup.orgacs.org |

| Reaction Progress Kinetic Analysis | Detailed kinetic information from a single experiment. | Unraveling complex reaction networks and catalyst behavior in reactions involving this compound. | mckgroup.org |

By employing these advanced techniques, researchers can gain a deeper understanding of the factors that control the efficiency and selectivity of reactions involving this compound, paving the way for the development of more robust and predictable synthetic methods.

Computational Design of Novel this compound Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with specific, tailored properties. researchgate.net By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its physicochemical and biological properties, thereby guiding synthetic efforts towards the most promising candidates.

Methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR can be used to build models that correlate molecular structure with chemical or biological activity. nih.gov These models can then be used to predict the properties of novel this compound derivatives. For instance, modifications to the amide or methoxy (B1213986) groups could be explored to modulate properties like solubility, polarity, and binding affinity to biological targets. nih.govchapman.edu Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of compounds with desired characteristics, minimizing the need for extensive and costly experimental synthesis and testing. nih.gov The design of 4-oxobutanamide (B1628950) derivatives as potential antitumor agents serves as a recent example of this approach. nih.gov

Table 3: Computational Design Strategies for this compound Derivatives

| Computational Method | Objective | Example of Tailored Property | References |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or chemical properties based on molecular descriptors. | Enhanced binding affinity to a specific protein target. | nih.gov |

| Molecular Docking | Predict the binding mode and affinity of a molecule to a target receptor. | Improved interaction with an enzyme active site. | |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of a molecule over time. | Assessment of conformational stability and flexibility. | nih.gov |

| Density Functional Theory (DFT) | Calculate electronic properties and reactivity. | Modified electronic properties for applications in materials science. | mckgroup.orgacs.org |

The computational design of novel this compound derivatives holds immense potential for applications in drug discovery, materials science, and agrochemicals, enabling the creation of molecules with precisely engineered functions.

Exploration of New Chemical Transformations and Synthetic Utilities

This compound possesses two key functional groups, the amide and the ether, which can serve as handles for a variety of chemical transformations. Exploring the reactivity of these groups can unlock new synthetic pathways and expand the utility of this compound as a versatile building block in organic synthesis.

The amide group can undergo a range of reactions, including reduction to the corresponding amine, hydrolysis to the carboxylic acid, and various C-H functionalization reactions. frontiersin.orgresearchgate.net The development of chemoselective methods to transform the amide in the presence of the ether, and vice versa, is a key area for future investigation. For example, the reductive functionalization of the amide could provide access to a diverse array of substituted amines. nih.gov Furthermore, the ether linkage could potentially be cleaved or modified under specific conditions, providing another point of diversification. The development of novel multicomponent reactions involving this compound could also lead to the rapid construction of complex molecular architectures. catrin.com

Table 4: Potential Chemical Transformations of this compound

| Functional Group | Transformation | Potential Product Class | References |

|---|---|---|---|

| Amide | Reduction | 4-Methoxybutanamine | frontiersin.org |

| Amide | Hydrolysis | 4-Methoxybutanoic acid | gbcramgarh.in |

| Amide | C-H Functionalization | Functionalized this compound derivatives | researchgate.net |

| Ether | Cleavage | 4-Hydroxybutanamide (B1328909) | gbcramgarh.in |

| Multiple | Multicomponent Reaction | Complex heterocyclic structures | catrin.com |

By systematically exploring the chemical space around this compound, chemists can uncover new reactions and synthetic strategies, ultimately expanding the toolkit of organic synthesis and enabling the creation of novel and valuable molecules.

Q & A

Q. What spectroscopic techniques are essential for confirming the structure of 4-Methoxybutanamide?

To confirm the structure of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (for proton and carbon environments), infrared (IR) spectroscopy (to identify functional groups like amide bonds), and mass spectrometry (MS) (to determine molecular weight and fragmentation patterns). Cross-referencing experimental data with databases such as PubChem or EPA DSSTox ensures accuracy . Additionally, comparing melting points or optical rotation values with literature data (if available) is critical for validation .

Q. What are the key steps in designing a synthesis pathway for this compound?

- Literature Review : Use Reaxys or SciFinder to verify if the compound is known and identify analogous synthesis routes (e.g., amidation of 4-methoxybutanoic acid with ammonia or amines) .

- Reagent Selection : Optimize reaction conditions (e.g., solvent, temperature, catalysts) based on similar compounds, such as ester-to-amide conversions in related methoxy derivatives .

- Purification : Employ techniques like recrystallization or column chromatography, followed by analytical validation .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste Management : Segregate chemical waste and dispose through certified agencies to prevent environmental contamination .

- Emergency Measures : In case of exposure, rinse affected areas immediately and consult a physician, referencing safety data sheets (SDS) for specific guidance .

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s interactions with biological targets?

- Target Identification : Use databases like PDB or AlphaFold to select protein structures relevant to the compound’s hypothesized bioactivity (e.g., enzymes or receptors).

- Docking Software : Tools like AutoDock Vina or Schrödinger Suite can model binding affinities and interaction sites. Validate predictions with in vitro assays (e.g., enzyme inhibition assays) to confirm mechanistic insights .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound?

Conduct a systematic review using PRISMA guidelines to assess study quality, heterogeneity, and bias . For meta-analyses, apply Cochrane Handbook methods to pool data statistically, addressing outliers through sensitivity analyses . Scoping reviews (per Arksey & O’Malley’s framework) can map existing evidence gaps and prioritize future experiments .

Q. How do researchers optimize bioactivity assays for this compound in pharmacological studies?

- In Vitro Models : Use cell-based assays (e.g., cytotoxicity or receptor-binding assays) with controls for solvent interference.

- In Vivo Validation : Design rodent studies (e.g., elevated plus maze for anxiolytic effects) with dose-response curves and ethical oversight, as demonstrated in related methoxy-substituted amines .

- Data Reproducibility : Standardize protocols across labs and share raw data via platforms like Zenodo to enhance transparency .

Methodological Resources

- Structural Characterization : PubChem, EPA DSSTox, and NIST Chemistry WebBook provide authoritative spectral and physicochemical data .

- Synthesis Planning : Reaxys/SciFinder for route optimization; ChemDraw for naming and reaction schematics .

- Systematic Reviews : PRISMA checklist and Cochrane Handbook for rigorous evidence synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.